4-Aminocyclohexyl methanesulfonate hcl
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Overview
Description
4-Aminocyclohexyl methanesulfonate hydrochloride is a chemical compound with the molecular formula C7H16ClNO3S and a molecular weight of 229.72 g/mol . It is commonly used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminocyclohexyl methanesulfonate hydrochloride typically involves the hydrogenation of 4-nitrophenyl acetic acid in a protic solvent at a temperature between 40-50°C in the presence of palladium on carbon (Pd/C) under 0.1-0.6 bar overpressure . The resulting 4-aminophenyl acetic acid is further hydrogenated at a temperature between 50-60°C under 1-4 bar overpressure. The final step involves heating the 4-aminocyclohexyl acetic acid to reflux in hydrochloric ethanol for 1-3 hours .
Industrial Production Methods
Industrial production methods for 4-Aminocyclohexyl methanesulfonate hydrochloride are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Aminocyclohexyl methanesulfonate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Palladium on carbon (Pd/C) is commonly used as a catalyst for hydrogenation reactions.
Substitution: Nucleophilic reagents such as sodium hydroxide (NaOH) and ammonia (NH3) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamine derivatives.
Scientific Research Applications
4-Aminocyclohexyl methanesulfonate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of 4-Aminocyclohexyl methanesulfonate hydrochloride involves the alkylation of nucleophilic sites within the intracellular milieu. The alkyl-oxygen bonds undergo fission, allowing the compound to react with various molecular targets . This selective alkylation confers specific biological activities, making it useful in medicinal chemistry and pharmacology.
Comparison with Similar Compounds
Similar Compounds
N-(4-Amino-cyclohexyl)-methanesulfonamide hydrochloride: Similar in structure but with different functional groups.
4,4’-Diaminodicyclohexylmethane: Another related compound with distinct chemical properties.
Uniqueness
4-Aminocyclohexyl methanesulfonate hydrochloride is unique due to its specific alkylation mechanism and its ability to undergo a variety of chemical reactions. Its versatility in scientific research and industrial applications sets it apart from other similar compounds.
Properties
Molecular Formula |
C7H16ClNO3S |
---|---|
Molecular Weight |
229.73 g/mol |
IUPAC Name |
(4-aminocyclohexyl) methanesulfonate;hydrochloride |
InChI |
InChI=1S/C7H15NO3S.ClH/c1-12(9,10)11-7-4-2-6(8)3-5-7;/h6-7H,2-5,8H2,1H3;1H |
InChI Key |
UCJXLTIYYIQYII-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1CCC(CC1)N.Cl |
Origin of Product |
United States |
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